1,3-Benzodioxole-5-acetic acid, methyl ester

概要

説明

1,3-Benzodioxole-5-acetic acid, methyl ester, also known as this compound, is a useful research compound. Its molecular formula is C10H10O4 and its molecular weight is 194.18 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 105308. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Mode of Action

It has been described as a regioselective inhibitor of 5α→5β conversion . This suggests that the compound may interact with its targets by selectively inhibiting certain biochemical conversions, leading to changes in the cellular environment.

Result of Action

One study suggests that derivatives of the compound may exhibit good selectivity between cancer cells and normal cells , indicating potential anticancer activity.

生化学分析

Biochemical Properties

It has been found that some benzodioxole derivatives have shown potent activity against COX2 enzyme .

Cellular Effects

Some benzodioxole derivatives have shown cytotoxic activity against the HeLa Cervical cancer cell line .

Molecular Mechanism

The molecular mechanism of Methyl 2-(2H-1,3-benzodioxol-5-yl)acetate is not well studied. Some benzodioxole derivatives have shown to inhibit COX2 enzyme .

生物活性

1,3-Benzodioxole-5-acetic acid, methyl ester (BDMA) is a compound belonging to the benzodioxole family, known for its diverse biological activities. This article explores the biological activity of BDMA, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine and agriculture.

Chemical Structure and Properties

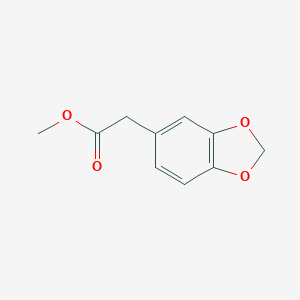

BDMA has the molecular formula C10H10O4 and features a benzodioxole ring with an acetic acid methyl ester group. This structure contributes to its reactivity and biological activity.

Antitumor Activity

BDMA has been studied for its antitumor properties. A significant study reported that BDMA exhibited growth inhibitory effects on 52 human tumor cell lines, with effective concentrations ranging from to M. Notably, it was identified as one of the most active compounds in a series of synthesized derivatives .

Table 1: Antitumor Activity of BDMA

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 1.59 | Induction of apoptosis |

| HeLa | 0.81 | Cell cycle arrest at G0/G1 phase |

| MDA-MB-231 | 2.2 | Inhibition of mitochondrial function |

Anti-inflammatory Properties

Research indicates that BDMA may possess anti-inflammatory effects. It is suggested that compounds containing the methoxymethylenedioxy segment can enhance anti-inflammatory activity through inhibition of cyclooxygenase-2 (COX-2) . The incorporation of BDMA into hybrid compounds has shown promising results in reducing inflammation markers.

Corrosion Inhibition

BDMA derivatives have also been investigated for their potential as corrosion inhibitors. Theoretical studies using quantum chemical methods revealed that BDMA could effectively protect metal surfaces from corrosion by forming protective layers . This property opens avenues for its application in materials science.

The biological activity of BDMA is primarily attributed to its interaction with specific molecular targets:

- Apoptosis Induction : BDMA triggers apoptosis in cancer cells by activating caspases and modulating mitochondrial pathways .

- COX-2 Inhibition : By inhibiting COX-2, BDMA reduces the production of pro-inflammatory prostaglandins, contributing to its anti-inflammatory effects .

- Electrophilic Reactions : As an electrophile, BDMA can interact with nucleophilic sites in biological molecules, potentially disrupting cellular processes involved in tumor growth and inflammation.

Case Studies

- Antitumor Efficacy : A study demonstrated that BDMA significantly inhibited the growth of various cancer cell lines. The compound's potency was attributed to its ability to induce apoptosis and disrupt cell cycle progression.

- Corrosion Studies : The effectiveness of BDMA as a corrosion inhibitor was evaluated through electrochemical methods, showing promising results in protecting mild steel from corrosion in acidic environments .

科学的研究の応用

Pharmaceutical Applications

-

Synthesis of Bioactive Compounds :

Methyl 1,3-benzodioxol-5-ylacetate serves as a reagent in the synthesis of various pharmaceutically active benzodioxole derivatives. These derivatives have been studied for their potential therapeutic effects, including anti-inflammatory and antitumor activities . -

Antitumor Activity :

Research has demonstrated that derivatives of 1,3-benzodioxole exhibit significant antitumor activity against human cancer cell lines. A study synthesized a series of benzodioxole derivatives and evaluated their cytotoxic effects, revealing promising results for potential cancer therapies . -

Anti-inflammatory Properties :

The compound has been identified as a regioselective inhibitor of the conversion from 5α to 5β metabolites, which may contribute to its anti-inflammatory effects. This inhibition can lead to decreased production of potentially carcinogenic diene metabolites . -

Mechanism of Action :

The mode of action involves inhibition of prostaglandin synthesis, which is crucial in inflammatory responses. This property suggests its utility in developing anti-inflammatory medications .

Agricultural Applications

-

Auxin Receptor Agonists :

Recent studies have explored the potential of benzodioxole derivatives as auxin receptor agonists. These compounds can promote root growth in plants, making them valuable in agricultural science for enhancing crop yields and improving plant health . -

Pesticide Development :

The chemical structure of 1,3-benzodioxole derivatives has been investigated for developing new pesticides with specific modes of action against pests while minimizing environmental impact.

Case Studies

特性

IUPAC Name |

methyl 2-(1,3-benzodioxol-5-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-12-10(11)5-7-2-3-8-9(4-7)14-6-13-8/h2-4H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEMYXNDMAAOTCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50295747 | |

| Record name | Methyl (2H-1,3-benzodioxol-5-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50295747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

326-59-0 | |

| Record name | 1,3-Benzodioxole-5-acetic acid, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=326-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 326-59-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105308 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl (2H-1,3-benzodioxol-5-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50295747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Benzodioxole-5-acetic acid, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。